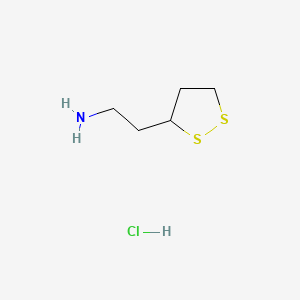
2-(1,2-Dithiolan-3-yl)ethan-1-amine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1,2]Dithiolan-3-yl-ethylamine Hydrochloride is a compound that features a dithiolane ring, which is a five-membered ring containing two sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1,2]Dithiolan-3-yl-ethylamine Hydrochloride typically involves the formation of the dithiolane ring followed by the introduction of the ethylamine group. One common method involves the reaction of a suitable dithiol with an ethyleneamine derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation of the sulfur atoms.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[1,2]Dithiolan-3-yl-ethylamine Hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The sulfur atoms in the dithiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to break the dithiolane ring, forming simpler sulfur-containing compounds.
Substitution: The ethylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Simpler thiol or sulfide compounds.
Substitution: Various substituted amines or halides.
Scientific Research Applications
2-[1,2]Dithiolan-3-yl-ethylamine Hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its sulfur-containing ring.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-[1,2]Dithiolan-3-yl-ethylamine Hydrochloride involves its interaction with various molecular targets. The dithiolane ring can interact with metal ions and proteins, potentially modulating their activity. This compound may also act as an antioxidant, scavenging reactive oxygen species and protecting cells from oxidative damage .
Comparison with Similar Compounds
Similar Compounds
Lipoic Acid: Another compound with a dithiolane ring, known for its antioxidant properties.
Dithiolane Derivatives: Various derivatives with modifications to the dithiolane ring or the attached groups, each with unique properties and applications.
Uniqueness
2-[1,2]Dithiolan-3-yl-ethylamine Hydrochloride is unique due to its specific combination of the dithiolane ring and the ethylamine group, which imparts distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C5H12ClNS2 |
|---|---|
Molecular Weight |
185.7 g/mol |
IUPAC Name |
2-(dithiolan-3-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C5H11NS2.ClH/c6-3-1-5-2-4-7-8-5;/h5H,1-4,6H2;1H |
InChI Key |
OJEKOEYTTKOFNB-UHFFFAOYSA-N |
Canonical SMILES |
C1CSSC1CCN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


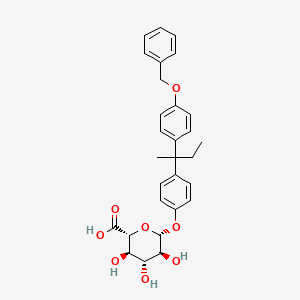

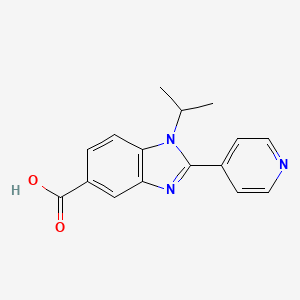
![2-[N-[(2R)-1-(1H-imidazol-5-yl)propan-2-yl]-C-phenylcarbonimidoyl]phenol](/img/structure/B13860673.png)


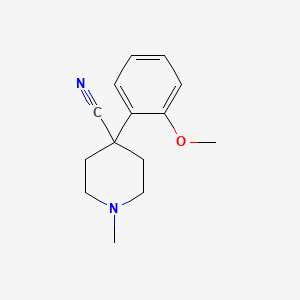
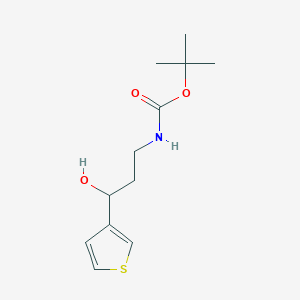
![3-(3,5-difluoro-2-methoxyphenyl)-5-(1-(1-(methylsulfonyl)piperidin-4-yl)-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13860702.png)
![Tert-butyl 4-[4-(1-hydroxyethyl)pyrimidin-2-yl]oxypiperidine-1-carboxylate](/img/structure/B13860722.png)
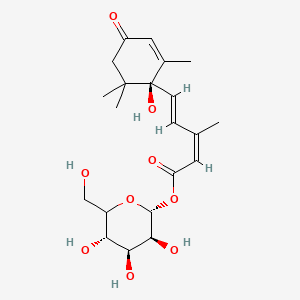
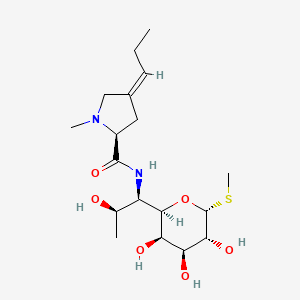

![(R)-8-Dipropylamino-6,7,8,9-tetrahydro-3H-benzo[e]indole-2-carbonitrile hydrochloride](/img/structure/B13860749.png)
